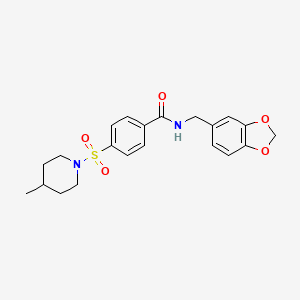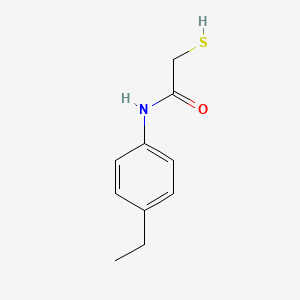
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide, also known as BDBM 38643, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective antagonist of the dopamine D3 receptor and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Electrophysiological Activity
Research has explored the synthesis of compounds within the N-substituted imidazolylbenzamides or benzene-sulfonamides series, demonstrating their potential in cardiac electrophysiological activity. These compounds have shown comparable potency in vitro to known class III agents, indicating their viability for producing class III electrophysiological activity. This suggests potential applications in developing therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).
Anticancer Evaluation
Another study focused on the synthesis, structural characterization, and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives. These compounds exhibited potent cytotoxic activity against various human cancer cell lines, with minimal toxicity to normal cells. The ability of these compounds to induce apoptosis and arrest the cell cycle in cancer cells highlights their potential as anticancer agents (Ravichandiran et al., 2019).
Transformation Products in Environmental Studies
The formation and transformation of sulfamethoxazole (SMX) under denitrifying conditions have been investigated, revealing the formation of reversible and non-reversible transformation products. This study enhances understanding of SMX behavior in environmental processes such as bank filtration and artificial recharge, emphasizing the importance of focusing on transformation products in environmental research (Nödler et al., 2012).
Pharmacological Evaluation of Aryl Sulfonamides
Research on aryl sulfonamide series has led to the discovery of compounds exhibiting potent and selective antagonism towards the 5-HT₆ receptor, with promising pharmacokinetic properties and activity in animal models of cognition. These findings suggest potential applications in treating cognitive disorders and enhancing brain function (Nirogi et al., 2012).
Oxidative Metabolism in Antidepressant Development
The in vitro oxidative metabolism of Lu AA21004, a novel antidepressant, has been studied to understand its metabolic pathways and the enzymes involved. This research is crucial for the development of antidepressants with improved efficacy and reduced side effects (Hvenegaard et al., 2012).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-15-8-10-23(11-9-15)29(25,26)18-5-3-17(4-6-18)21(24)22-13-16-2-7-19-20(12-16)28-14-27-19/h2-7,12,15H,8-11,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMUWFXTRXEMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2706455.png)
![3-(4-bromophenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2706456.png)
![2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2706457.png)



![6-Methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2706464.png)



![5-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2706472.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2706473.png)

